Aluminium borate N-hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

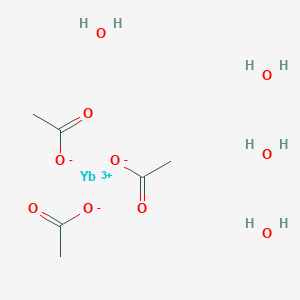

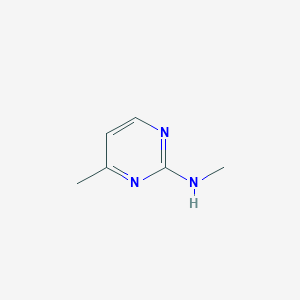

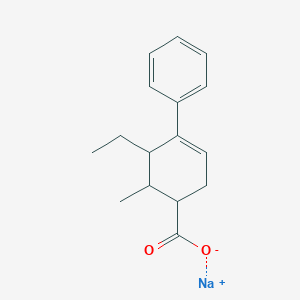

Aluminium borate N-hydrate is a chemical compound with the molecular formula H3AlB3O6 . It is often used in various scientific and industrial applications due to its unique properties .

Synthesis Analysis

Aluminium borate can be synthesized using various methods such as sol-gel technique , pyrolysis of polyaminoborane precursors , and thermochemical boronizing of alumina in amorphous boron medium . The sol-gel method offers advantages such as low temperature processing, low cost, easy technology, and a wide range of accessible shapes .Molecular Structure Analysis

The molecular structure of this compound involves interactions between B(OH)3 boric acid molecules, B(OH)4 metaborate ions, water molecules, and other cations in borate solutions . The structure is often crystalline in nature, with high thermal stability and resistance to chemical attack .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various elements and compounds. For instance, in borate solutions, boric acid molecules can undergo hydration in one of three ways: direct hydration, interstitial hydration, and axial hydration .Physical And Chemical Properties Analysis

This compound exhibits unique physical and chemical properties. It has a molecular weight of 158.435 . Aluminium borate compounds are often crystalline in nature, with high thermal stability and resistance to chemical attack . They display a low coefficient of thermal expansion, meaning they do not change in size significantly with changes in temperature .作用机制

未来方向

Research into Aluminium borate N-hydrate and related compounds is ongoing, with potential applications in various fields. For instance, the thermochemical boronizing of alumina in amorphous boron medium is a simple method to obtain a thin aluminium borate layer consisting of oriented nano-rod-like crystals . Furthermore, Aluminium borate shows high elastic modulus, tensile strength, resistance to corrosion, and chemical stability, making it a valuable material for protective coatings .

属性

InChI |

InChI=1S/Al.3BHO2/c;3*2-1-3/h;3*2H |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPMDWKTDYMSIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)O.B(=O)O.B(=O)O.[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlB3H3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)

![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)

![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)

![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)